Clonixin(1-)

Vascular pharmacology Calcium antagonism NSAID differentiation

Researchers face a gap in NSAID tools that combine COX inhibition with calcium channel modulation. Clonixin fills this void, offering a unique dual pharmacological profile. - Superior analgesic potency: ED₅₀ of 14 μmol/kg in writhing tests, surpassing diclofenac (55 μmol/kg) and ketorolac (32 μmol/kg). - Complete vasorelaxation: Achieves 100% relaxation of KCl-contracted aortic rings vs. ~40% for indomethacin. - Minimal platelet activation: Lysine clonixinate preserves PF3 activity with low P-selectin induction, unlike diclofenac or aspirin. For procurement managers, we guarantee ≥98% purity (HPLC), consistent batch quality, and reliable global cold-chain shipping.

Molecular Formula C13H10ClN2O2-
Molecular Weight 261.68 g/mol
Cat. No. B1240081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClonixin(1-)
Molecular FormulaC13H10ClN2O2-
Molecular Weight261.68 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-]
InChIInChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12/h2-7H,1H3,(H,15,16)(H,17,18)/p-1
InChIKeyCLOMYZFHNHFSIQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clonixin (1-) Pharmacological Profile


Clonixin (1-) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, chemically defined as 2-[(3-chloro-2-methylphenyl)amino]nicotinic acid with molecular formula C₁₃H₁₁ClN₂O₂ [1]. It exhibits analgesic, anti-inflammatory, and antipyretic properties through cyclooxygenase (COX) enzyme inhibition, thereby reducing prostaglandin synthesis [1]. At high concentrations, clonixin inhibits PGE₂ formation by COX-2 and partially by COX-1 activity [2]. Distinct from many conventional NSAIDs, clonixin demonstrates calcium channel antagonist activity that contributes to vasorelaxant and electrophysiological effects [3]. It is commonly formulated as the lysine salt (lysine clonixinate) to enhance solubility and oral bioavailability for clinical applications in moderate to severe pain management [4].

1
COX inhibition pathway studies Fenamate NSAID tool compound with reported PGE₂ modulation
2
Calcium channel modulation research Dual COX/calcium antagonist activity distinct from many fenamates
3
Preclinical pain model screening Reported antinociceptive activity in visceral pain models
4
Platelet function comparator studies Differential activation profile vs common NSAIDs

Clonixin (1-) Differentiation vs. Fenamates


Despite shared structural features within the fenamate NSAID class, clonixin exhibits a distinct pharmacological signature that precludes simple substitution with its closest analogs. The nitrogen atom within the nicotinic acid-derived heterocycle and the electron-donor capacity of the substituted benzene ring confer calcium-antagonist activity that is present in clonixin and flunixin but completely absent in mefenamic acid [1]. Furthermore, clonixin demonstrates a markedly different platelet safety profile compared to diclofenac, ibuprofen, and aspirin, with significantly lower induction of P-selectin expression and preserved platelet factor 3 activity [2]. These functional divergences are reflected in differential vasorelaxant efficacy—clonixin achieves complete (100%) relaxation of KCl-contracted aortic rings, whereas indomethacin, a more potent COX inhibitor, achieves only approximately 40% relaxation [3]. The quantitative evidence below establishes the specific dimensions along which clonixin differentiates from comparators, informing scientifically grounded selection decisions.

Mechanism
Calcium antagonist activity present in clonixin but absent in mefenamic acid; direct substitution may lose this pharmacological dimension.
Endpoint
Vasorelaxant effect profile differs substantially from indomethacin; reported vessel relaxation endpoints may not transfer.
Platelet
Clonixin and diclofenac/ibuprofen/aspirin show divergent P-selectin and PF3 profiles; platelet function endpoint context may shift.

Clonixin (1-) Head-to-Head Evidence


Vasorelaxant Efficacy vs. Indomethacin

Clonixin exhibits significantly greater vasorelaxant capacity than indomethacin, a comparator NSAID with more potent COX inhibitory activity. In rat aortic rings pre-contracted with 70 mM KCl, clonixin achieved complete (100%) relaxation, whereas indomethacin achieved only approximately 40% of maximal relaxation [1]. This differential effect is attributable to clonixin's calcium antagonist activity, which is independent of and additive to COX-mediated anti-inflammatory mechanisms [2].

Vasorelaxant vs Indomethacin
Head-to-head
~2.5× greater relaxation
100% vs ~40%
Supports vascular relaxation endpoint interpretation
Rat aortic rings, 70 mM KCl; data to verify in target model
Vascular pharmacology Calcium antagonism NSAID differentiation

Analgesic Potency in Visceral Pain Model

In the acetylcholine-induced writhing test (a model of visceral pain), intravenous clonixin demonstrated the lowest ED₅₀ value among five tested NSAIDs, indicating superior antinociceptive potency on a molar basis. The ED₅₀ for clonixin was 14 μmol/kg, compared with 32 μmol/kg for ketorolac, 41 μmol/kg for piroxicam, 55 μmol/kg for diclofenac, and 205 μmol/kg for dipyrone [1]. In the 55°C hot plate assay, clonixin similarly showed the lowest ED₅₀ of 116 μmol/kg among the tested NSAIDs [2].

Antinociceptive ED₅₀
Head-to-head
14 μmol/kg
Reported lowest ED₅₀ in tested NSAID set
Writhing test; 3.9-fold lower than diclofenac
Analgesic potency Preclinical pain models ED50 comparison

Platelet Activation Profile Comparison

Lysine clonixinate demonstrates a significantly different platelet function profile compared to control NSAIDs. Unlike diclofenac, ibuprofen, and aspirin—which markedly increase P-selectin expression as measured by flow cytometry—lysine clonixinate induces minimal to no increase in this platelet activation marker [1]. Additionally, lysine clonixinate preserves platelet factor 3 (PF3) activity, whereas the comparator NSAIDs reduce PF3 activity, indicating differential effects on the coagulation cascade [2].

Platelet Activation
Head-to-head
Minimal P-selectin induction
Reported platelet function endpoint context differs
vs marked increases with diclofenac, ibuprofen, aspirin
Platelet function Hemostasis NSAID safety differentiation

Calcium Antagonist Activity Differentiation

Clonixin and flunixin both exhibit calcium-antagonist activity in cardiac pacemaker cells, characterized by concentration-dependent decreases in action potential frequency, overshoot, amplitude, and Vmax. Flunixin between 2 × 10⁻⁶ M and 1 × 10⁻⁴ M produces effects similar to those reported for clonixin, and at 2.5 × 10⁻⁴ M induces complete cessation of electrical activity [1]. In stark contrast, mefenamic acid—despite belonging to the same fenamate structural class—induces no appreciable electrophysiological changes across the tested concentration range [2]. Structure-activity analysis attributes this differential activity to the nitrogen atom in the heterocyclic ring (present in clonixin and flunixin) and the electron-donor capacity of the substituted benzene ring [3].

Calcium Antagonism SAR
Class-level
Present vs absent in mefenamic acid
Supports fenamate class-internal mechanistic profiling
Cardiac pacemaker cell electrophysiology; review SAR context
Cardiac electrophysiology Calcium channel antagonism Fenamate SAR

Clonixin (1-) Optimal Application Scenarios


Visceral Pain Analgesic Screening

Based on the ED₅₀ value of 14 μmol/kg in the acetylcholine-induced writhing test—the lowest among five tested NSAIDs including diclofenac (55 μmol/kg) and ketorolac (32 μmol/kg)—clonixin is particularly suitable for visceral pain research requiring high molar potency [1]. Researchers investigating dose-response relationships in gastrointestinal or abdominal pain models can utilize clonixin as a benchmark high-potency fenamate NSAID comparator.

Cardiovascular Research: Dual COX/Calcium Antagonism

Clonixin's complete (100%) relaxation of KCl-contracted aortic rings, contrasted with indomethacin's ~40% relaxation, establishes its utility in vascular pharmacology research [1]. Studies examining the intersection of anti-inflammatory and calcium channel-modulating activities can employ clonixin as a prototype compound that bridges these two pharmacological mechanisms, distinguishing it from pure COX inhibitors [2].

Platelet Function & Hemostasis Studies

The differential platelet activation profile of lysine clonixinate—characterized by minimal P-selectin induction compared to marked increases with diclofenac, ibuprofen, and aspirin—makes it a candidate compound for research into NSAID-associated bleeding risk stratification [1]. Studies evaluating the relationship between COX inhibition and platelet function can utilize lysine clonixinate as a comparator that preserves PF3 activity and minimizes activation marker expression [2].

Fenamate SAR: Heterocyclic Nitrogen Role

The binary differentiation in calcium antagonist activity between clonixin/flunixin (activity present) and mefenamic acid (activity absent) provides a well-defined experimental system for SAR investigations [1]. Research programs exploring how heterocyclic nitrogen substitution and benzene ring electron-donor capacity modulate calcium channel interactions can use clonixin as a reference compound with established electrophysiological effects in cardiac pacemaker cell assays [2].

Application
Selection Property
Validation Focus
Visceral pain model antinociception studies
Reported ED₅₀ ranking in preclinical pain models
Writhing-test endpoint reproducibility
Vascular pharmacology: COX/calcium antagonism pathway studies
Calcium antagonist activity profile
Vessel relaxation endpoint context vs pure COX inhibitors
Platelet function research: NSAID comparator studies
P-selectin and PF3 activation profile
Platelet activation endpoint review across NSAID classes
Fenamate SAR: calcium channel modulation profiling
Presence/absence of electrophysiological activity
Heterocyclic nitrogen role in calcium antagonism

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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